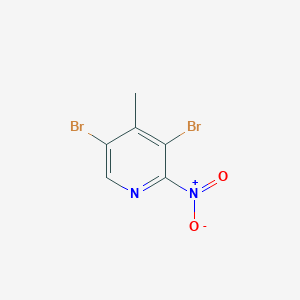
3,5-Dibromo-4-methyl-2-nitropyridine
Cat. No. B8586323
M. Wt: 295.92 g/mol
InChI Key: VVZNUQZNIGFAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06440993B1
Procedure details


2-amino-3,5-dibromo-4-methylpyridine (8 g, 30.0 mmol) was cooled to 10° C., followed by the addition of concentrated sulfuric acid(10 ml). The mixture was stirred, maintaining the temperature at 10° C. for 2 hrs, with the addition of a mixture of 30% hydrogen peroxide in 30% fuming sulfuric acid(25 ml/50 ml). The mixture was allowed to warm to room temperature and stirred for an additional 48 hrs. The reaction was then added to 300 ml of water with cooling and made very slightly basic with dropwise addition of 505 NaOH solution while the temperature was maintained at 20-25° C. The product was extracted using ether(4×150 ml) and dried with MgSO4. The solution was concentrated and purified by flash chromatography(2% MeOH/CH2Cl2) to give the desired product(2.94 g, 33%). 1H NMR (CDCl3): δ 8.45 (s, 1H), 2.68 (s, 3H).




[Compound]
Name
505
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[C:6]([CH3:9])[C:5]([Br:10])=[CH:4][N:3]=1.OO.[OH2:13].[OH-:14].[Na+]>S(=O)(=O)(O)O>[N+:1]([C:2]1[C:7]([Br:8])=[C:6]([CH3:9])[C:5]([Br:10])=[CH:4][N:3]=1)([O-:14])=[O:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=C(C(=C1Br)C)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
[Compound]
|
Name
|
505
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for an additional 48 hrs
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 20-25° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography(2% MeOH/CH2Cl2)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=NC=C(C(=C1Br)C)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.94 g | |
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

